molecular formula C21H32O3 B13953500 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate CAS No. 64050-16-4

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate

Cat. No.: B13953500
CAS No.: 64050-16-4
M. Wt: 332.5 g/mol
InChI Key: MMXPBYQIASNXFL-UHFFFAOYSA-N
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Description

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is a chemical compound with the molecular formula C21H32O3. It is known for its unique structure, which includes a phenoxy group substituted with two 1,1-dimethylpropyl groups and an acrylate ester. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final acrylate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Addition Reactions: Nucleophiles such as amines or thiols can be used.

Major Products Formed

    Polymerization: Polymers with varying degrees of cross-linking and mechanical properties.

    Substitution Reactions: Substituted phenoxy derivatives.

    Addition Reactions: Adducts with nucleophiles.

Scientific Research Applications

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The phenoxy group provides stability and resistance to degradation, while the acrylate group allows for versatile chemical modifications. These properties make it suitable for various applications where durability and functionality are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is unique due to its combination of a phenoxy group with bulky substituents and an acrylate ester. This combination imparts both stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .

Properties

CAS No.

64050-16-4

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethyl prop-2-enoate

InChI

InChI=1S/C21H32O3/c1-8-19(22)24-14-13-23-18-12-11-16(20(4,5)9-2)15-17(18)21(6,7)10-3/h8,11-12,15H,1,9-10,13-14H2,2-7H3

InChI Key

MMXPBYQIASNXFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C=C)C(C)(C)CC

Origin of Product

United States

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